molecular formula C19H12N2O B2472522 11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one CAS No. 19591-15-2

11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one

Cat. No.: B2472522
CAS No.: 19591-15-2
M. Wt: 284.318
InChI Key: MIJNQOWYQBLHCC-UHFFFAOYSA-N
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Description

11-Methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one (hereafter referred to as 11-methyl-BBI) is a polycyclic aromatic heterocyclic compound featuring a fused benzimidazole-isoquinolinone backbone. The molecule is structurally characterized by a planar aromatic core with a methyl substituent at the 11-position (Figure 1). This substitution introduces steric and electronic modifications to the parent benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one (BBI) scaffold, which is widely studied for its optoelectronic and biological properties .

The BBI skeleton serves as a versatile platform for designing multifunctional materials and bioactive molecules due to its rigid π-conjugated system and capacity for substituent-driven modulation. The methyl group at position 11 likely influences solubility, aggregation behavior, and intermolecular interactions compared to unsubstituted or differently substituted derivatives.

Properties

IUPAC Name

6-methyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O/c1-11-8-9-16-15(10-11)20-18-13-6-2-4-12-5-3-7-14(17(12)13)19(22)21(16)18/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJNQOWYQBLHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=N2)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30987299
Record name 11-Methyl-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67920-93-8
Record name 11-Methyl-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one typically involves the fusion of benzimidazole and isoquinoline moieties. One of the common synthetic routes includes the use of metal reagents or catalysts to facilitate the formation of the heterocyclic structure . The reaction conditions often require high temperatures and specific solvents to ensure the proper formation of the compound.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of such complex heterocycles generally involves scalable processes that can be adapted from laboratory-scale reactions. These methods prioritize cost-effectiveness, product selectivity, and purity, often incorporating green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an aryl hydrocarbon receptor (AhR) agonist, binding to the receptor and inducing its nuclear translocation. This interaction can lead to the modulation of gene expression and various cellular responses .

Comparison with Similar Compounds

Table 1: Photophysical Properties of Selected BBI Derivatives

Compound λem (nm) ΔEST (eV) Quantum Yield Key Feature
10,11-2TPA-BBI 550–650 <0.3 0.45 TADF, MCL, AIE
MBIQO ~550 N/A 0.60 High absorption
BN Fluorophore 480–520 N/A 0.75 Two-photon imaging

Biological Activity

11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one is a complex heterocyclic compound with significant potential in biological applications. Its molecular formula is C19H12N2OC_{19}H_{12}N_2O, and it has a molecular weight of 284.32g/mol284.32\,g/mol . The compound is characterized by a polycyclic structure that includes fused rings of benzene, imidazole, and isoquinoline .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Notably, it has been identified as an aryl hydrocarbon receptor (AhR) agonist. This interaction can lead to the modulation of gene expression and various cellular responses, which are crucial in processes such as cell proliferation and differentiation .

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties , particularly against human cancer cell lines. For instance, derivatives of benzo[4,5]imidazo compounds have shown significant inhibitory effects on epidermal growth factor receptor (EGFR) , which is often overexpressed in various cancers. In vitro tests indicated that these compounds exhibited marked anti-proliferative activities against high EGFR-expressing cell lines like HeLa while showing minimal toxicity to normal cells .

Case Study: EGFR Inhibition

In a comparative analysis involving several benzo[4,5]imidazo derivatives:

  • Compound D04 demonstrated significant antitumor activity against HeLa cells.
  • The study reported an IC50 value (the concentration required to inhibit cell growth by 50%) that was substantially lower than that observed for HepG2 cells (low EGFR expression) .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor . For example, it has shown promising results in inhibiting α-glucosidase activity in vitro. The structure-activity relationship (SAR) studies indicated that specific substituents on the molecule significantly influence its inhibitory potency .

Summary of Biological Activities

Activity Type Target Effect IC50 Value
AntitumorHeLa cells (EGFR high)Significant inhibitionLow (exact value varies)
AntitumorHepG2 cells (EGFR low)Minimal inhibitionHigh
Enzyme Inhibitionα-glucosidasePotent inhibition50.0 ± 0.12 µM

Synthesis and Characterization

The synthesis of this compound typically involves the fusion of benzimidazole and isoquinoline moieties. Various methods have been employed to optimize yield and purity while adhering to green chemistry principles .

Synthetic Routes

Several synthetic pathways have been explored:

  • Metal-Catalyzed Reactions : Utilizing metal reagents to facilitate the formation of the heterocyclic structure.
  • Substitution Reactions : Electrophilic and nucleophilic substitutions can modify the compound's biological properties.

Q & A

Q. What are the optimal synthetic routes for 11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one and its derivatives?

  • Methodological Answer : Electrochemical and photocatalytic methods are prominent for synthesizing this scaffold. For example, Mn-catalyzed electrochemical cascade cyclization enables efficient synthesis under oxidant-free conditions. Key parameters include using carbon cloth/Ni electrodes, Mn(OAc)₃·2H₂O catalyst, and MeCN/HOAc solvent (3:1 v/v), achieving ~75% yield . Photocatalytic methods using visible light and N-methacryloyl precursors with radical precursors (e.g., CH₂CN, CF₃) also yield derivatives in 65–92% efficiency under mild conditions .

Q. How can the crystal structure of this compound be resolved using X-ray powder diffraction?

  • Methodological Answer : Rietveld refinement combined with energy minimization is effective. For example, synchrotron powder data and rigid-body refinement in space group Pna2₁ (Z = 4) resolved planar molecular geometry and hydrogen-bond networks (O–H⋯O/N). Lattice parameters (a = 13.2759 Å, b = 20.9561 Å, c = 4.7798 Å) were determined, with intramolecular degrees of freedom refined iteratively .

Q. What spectroscopic techniques are suitable for characterizing its derivatives?

  • Methodological Answer : ¹H/¹³C NMR, FT-IR, and mass spectrometry are standard. For example, ¹³C NMR (DMSO-d₆) shows carbonyl (δ 160–170 ppm) and aromatic carbons (δ 115–143 ppm), while IR confirms C=O stretches (~1690 cm⁻¹) . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formulas.

Advanced Research Questions

Q. How do substituents influence the fluorescence properties of this compound?

  • Methodological Answer : Substituents alter intramolecular charge transfer (ICT) and solvent interactions. Methoxy or hydroxy groups enhance fluorescence quantum yield via electron-donating effects, while electron-withdrawing groups (e.g., nitro) reduce it. Solvent polarity and protic environments (e.g., methanol) induce fluorescence quenching via H-bonding with carbonyl groups . For instance, interaction with 1,3-dihydroxybenzene quenches emission by 60–80% .

Q. What is the mechanistic basis for its role in CYP3A enzyme inhibition?

  • Methodological Answer : The benzimidazole "head group" (Scheme 1A) stabilizes the compound in the CYP3A active cavity, facilitating oxidative reactions. Molecular docking and mutagenesis studies show that π-π stacking between the benzene ring and heme propionate residues is critical. Fluorescence-based assays (e.g., iPrBN derivatives) confirm competitive inhibition with Kᵢ values in the nanomolar range .

Q. How do structural modifications enhance cytotoxicity in cancer cell lines?

  • Methodological Answer : Para-substituted aryl groups (e.g., 4-CN, 4-F) modulate DNA intercalation via π-electron density changes. For example, 4-CN−Ar−BBI shows strong binding to DNA (UV-Vis hypochromism >40%) and IC₅₀ values of 3.675 μM (MCF-7) and 7.370 μM (HeLa). Suzuki-Miyaura cross-coupling (70°C, 5 h, K₂CO₃) optimizes synthesis of these derivatives .

Q. What experimental strategies address contradictions in T-cell differentiation outcomes mediated by AHR activation?

  • Methodological Answer : Dose-response studies in murine models reveal that high doses of 11-Cl-BBQ (a derivative) induce Foxp3⁺ Treg cells via IL-10 production, while low doses favor Th17 differentiation. Flow cytometry and cytokine profiling (ELISA) are used to quantify IL-10/IL-17 ratios, clarifying ligand-specific effects on CD4⁺ T cells .

Methodological Considerations

Q. How to optimize reaction conditions for radical cascade cyclization?

  • Key Parameters :
  • Catalyst : Mn(OAc)₃·2H₂O (5 mol%) for electrochemical synthesis .
  • Electrodes : Carbon cloth (anode) and Ni (cathode) maximize current efficiency.
  • Solvent : MeCN/HOAc (3:1) balances proton availability and dielectric constant.
  • Temperature : 60–80°C minimizes side reactions .

Q. What controls are essential for validating fluorescence-based enzyme assays?

  • Quality Checks :
  • Blank Correction : Subtract background fluorescence from solvent/DMSO.
  • Positive Control : Use known CYP3A substrates (e.g., testosterone).
  • Quenching Controls : Add 1,4-dihydroxybenzene to confirm H-bonding effects .

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